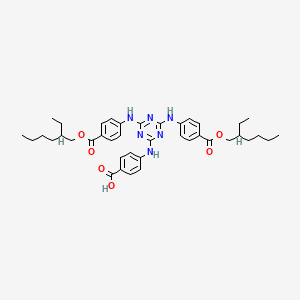

4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic Acid

Übersicht

Beschreibung

The compound 4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylaMino)-1,3,5-triazin-2-ylaMino)benzoic Acid (this compound) is a complex organic molecule. It is an impurity in the synthesis of Ethylhexyl Triazone, which is used in sunscreen formulations as a UV filter to block out harmful ultraviolet light .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylaMino)-1,3,5-triazin-2-ylaMino)benzoic Acid involves multiple steps. The key steps include the formation of the triazine ring and the subsequent attachment of the benzoic acid and ethylhexyloxycarbonyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound is achieved through large-scale chemical synthesis. The process involves the use of preparative liquid chromatography to purify the compound and ensure its high purity . The use of automated systems and advanced chromatographic techniques allows for efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylaMino)-1,3,5-triazin-2-ylaMino)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylaMino)-1,3,5-triazin-2-ylaMino)benzoic Acid has several scientific research applications:

Chemistry: Used as a reference compound in the synthesis of Ethylhexyl Triazone, a UV filter in sunscreen formulations.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic applications, including its role as a UV filter in protecting skin from harmful UV radiation.

Industry: Utilized in the production of sunscreens and other cosmetic products to enhance UV protection.

Wirkmechanismus

The mechanism of action of 4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylaMino)-1,3,5-triazin-2-ylaMino)benzoic Acid involves its ability to absorb UV radiation and convert it into less harmful energy forms. This process helps protect the skin from UV-induced damage. The molecular targets include various skin cells and proteins involved in the skin’s defense mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethylhexyl Triazone: A closely related compound used as a UV filter in sunscreens.

Octocrylene: Another UV filter used in sunscreen formulations.

Avobenzone: A widely used UV filter that provides broad-spectrum protection.

Uniqueness

4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylaMino)-1,3,5-triazin-2-ylaMino)benzoic Acid is unique due to its specific chemical structure, which allows it to effectively absorb UV radiation and provide protection against UV-induced skin damage. Its high stability and compatibility with other sunscreen ingredients make it a valuable component in sunscreen formulations .

Biologische Aktivität

4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic Acid (commonly referred to as Ethylhexyl Triazone Related Compound B) is a compound with significant potential in various biological applications, particularly as a UV filter in cosmetic formulations. This article explores its biological activity, including its mechanisms of action, safety profile, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₅₀N₆O₆ |

| Molecular Weight | 710.86 g/mol |

| Boiling Point | 835.9 ± 75.0 °C (Predicted) |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.45 ± 0.10 (Predicted) |

The primary biological activity of this compound is attributed to its functionality as a UV filter. It operates by absorbing UV radiation and converting it into less harmful energy forms, thereby protecting skin cells from UV-induced damage. This mechanism is crucial in preventing photoaging and skin cancers associated with prolonged UV exposure.

Photoprotection

Research has demonstrated that the compound effectively absorbs UV light, particularly in the UVB range (290-320 nm). Its efficacy as a photoprotective agent has been supported by studies showing significant reductions in erythema formation when applied topically in appropriate formulations .

Safety Profile

The safety evaluation of this compound reveals a favorable profile:

- Acute Toxicity : Studies indicate very low oral toxicity levels, suggesting a high margin of safety for human use .

- Skin Irritation : The compound has shown negative results for skin irritation and photo-irritation assessments .

- Sensitization Potential : In sensitization tests conducted on guinea pigs and mice, the substance demonstrated minimal allergic potential, indicating its suitability for cosmetic applications .

Case Studies

-

Cosmetic Formulations :

A study evaluating the incorporation of this compound into sunscreen formulations found that it significantly enhanced the SPF (Sun Protection Factor) compared to formulations without it. The study highlighted its stability under UV exposure and its ability to maintain protective efficacy over time . -

Plant Growth Regulation :

Although primarily studied for its cosmetic applications, related compounds have shown potential in agricultural settings as growth regulators. For example, derivatives have been observed to inhibit seed germination and lateral branching in various plants at specific concentrations, indicating potential applications in agricultural biotechnology . -

Comparative Efficacy :

Comparative studies with other known UV filters revealed that this compound exhibited superior photostability and absorption characteristics compared to traditional filters like octocrylene and avobenzone .

Eigenschaften

IUPAC Name |

4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N6O6/c1-5-9-11-27(7-3)25-51-36(49)30-15-21-33(22-16-30)42-39-44-38(41-32-19-13-29(14-20-32)35(47)48)45-40(46-39)43-34-23-17-31(18-24-34)37(50)52-26-28(8-4)12-10-6-2/h13-24,27-28H,5-12,25-26H2,1-4H3,(H,47,48)(H3,41,42,43,44,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBNSNWNKSXJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469870-11-8 | |

| Record name | 4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1469870118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4,6-BIS(4-((2-ETHYLHEXYLOXY)CARBONYL)PHENYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHA5LZ0JSC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.